GR Binding Potency: Agonist-1 Core vs. Agonist-2 and Dexamethasone
The core glucocorticoid receptor agonist-1 exhibits an IC₅₀ of 2.8 nM for GR binding, representing a 2.4-fold higher potency compared to glucocorticoid receptor agonist-2 (IC₅₀ = 6.6 nM) . Against the clinically used dexamethasone phosphate (IC₅₀ ≈ 5.58 nM), agonist-1 demonstrates a 2.0-fold potency advantage [1]. These potency differences are critical when selecting a payload for an ADC, as higher intrinsic activity may permit lower dosing or improved therapeutic index.
| Evidence Dimension | GR Binding Affinity (IC₅₀) |
|---|---|
| Target Compound Data | 2.8 nM |
| Comparator Or Baseline | Glucocorticoid receptor agonist-2: 6.6 nM; Dexamethasone: 5.58 nM |
| Quantified Difference | 2.4-fold more potent than agonist-2; 2.0-fold more potent than dexamethasone |
| Conditions | In vitro competitive binding assay (as reported in patent WO2017210471A1 and literature) |
Why This Matters
Higher GR potency enables lower payload dosing in ADCs, potentially reducing off-target systemic glucocorticoid effects.
- [1] BindingDB. (n.d.). Dexamethasone Binding Data (BDBM50412606). IC₅₀ = 12.6 nM (reported for dexamethasone phosphate). Retrieved from https://www.bindingdb.org/rwd/bind/index.jsp View Source
